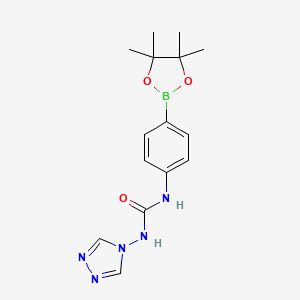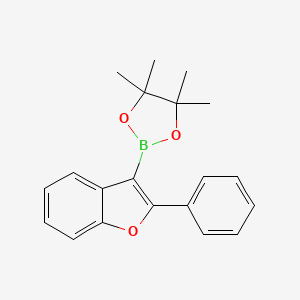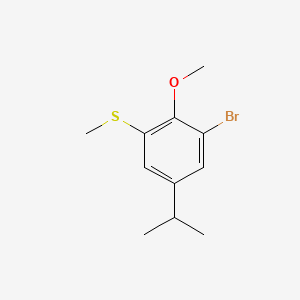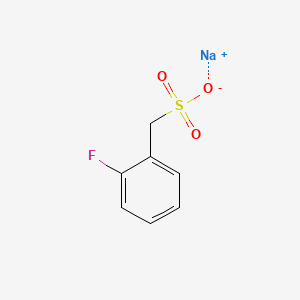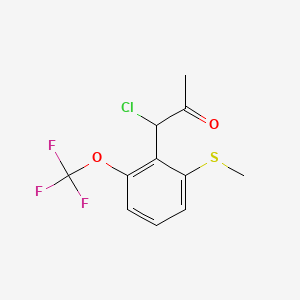
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(trifluoromethyl)benzyl alcohol, which is then reacted with an appropriate amine to yield the desired product . The reaction conditions often involve the use of polar organic solvents such as alcohols and esters, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with different positional isomers.
1-(3-(Trifluoromethyl)phenyl)-2-propanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: A related compound with a different functional group arrangement.
Uniqueness
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an amino group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)4-7-5-8(14)2-3-9(7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |
InChI Key |
MPRYXPLISNBBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
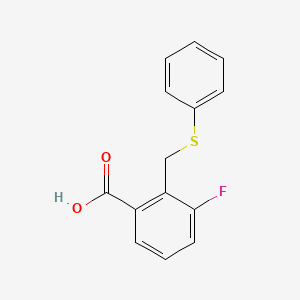
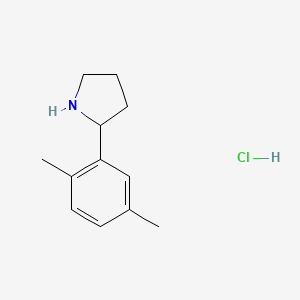

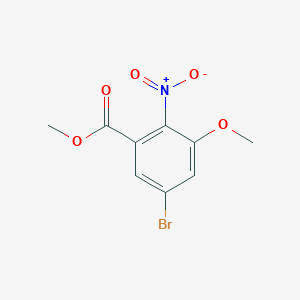
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
